Diiodomolybdenum
Description
Historical Context and Evolution of Molybdenum Iodide Chemistry
The investigation into molybdenum iodides has a rich history, initially characterized by the synthesis and characterization of simple binary compounds. Early methods for preparing molybdenum iodides involved direct reactions between the elements, which were often challenging due to the high temperatures required and the thermal instability of the resulting compounds. researchgate.net For instance, the direct reaction of molybdenum metal with an excess of iodine at 300 °C is a known route to produce molybdenum(III) iodide. wikipedia.org Another early method involved the reaction of molybdenum hexacarbonyl with iodine gas at 105 °C. wikipedia.org
The chemistry of molybdenum iodides was for a long time considered less developed compared to its chloride and bromide counterparts. researchgate.net A significant evolution in the field came with the discovery and exploration of molybdenum iodide clusters. researchgate.netresearchgate.net Research in the 1980s and 1990s laid important groundwork on mononuclear and dinuclear molybdenum iodide complexes. researchgate.net However, the last few decades have witnessed a dramatic surge in interest, largely propelled by the discovery of the remarkable luminescent properties of octahedral molybdenum iodide clusters. researchgate.net This has shifted the focus from simple binary compounds to the synthesis and application of complex cluster structures like the [Mo₆I₈]⁴⁺ core. researchgate.netresearchgate.netacs.org New synthetic pathways, such as the reductive metathesis reaction of molybdenum(V) chloride with silicon tetraiodide, have been developed to access these complex structures. acs.orgnih.govfigshare.com
Significance of Diiodomolybdenum in Contemporary Inorganic and Organometallic Chemistry
This compound (MoI₂) and its derivatives are of considerable importance in modern inorganic and organometallic chemistry due to their versatile reactivity and potential applications in catalysis and materials science. solubilityofthings.commt.com In inorganic chemistry, this compound serves as a precursor for the synthesis of a wide array of coordination complexes. nih.gov For example, this compound nitrosyl complexes have been used to create cyclophane-like metallomacrocycles.
The significance of this compound extends prominently into organometallic chemistry, where it is a valuable starting material for the synthesis of new organometallic compounds. researchgate.netnih.govuwindsor.ca The iodide ligands in this compound complexes are relatively labile and can be readily substituted by various organic moieties, enabling the construction of complex molecules with specific functionalities. uwindsor.ca This reactivity is harnessed in catalytic processes, particularly in the field of olefin epoxidation. nih.gov For instance, seven-coordinate Mo(II) diiodo complexes have shown promise as precatalysts for the epoxidation of cis-cyclooctene using tert-butyl hydroperoxide (TBHP) as an oxidant. nih.gov
The unique electronic and structural properties of this compound-containing compounds also make them interesting for materials science. The development of molybdenum-iodine nanoclusters, for example, highlights their potential in applications such as gas sensing and even in the medical field as radiodynamic agents. acs.orgacs.orgupv.es
Scope and Research Objectives for this compound Investigations
The overarching goal of research into this compound is to expand the fundamental understanding of its chemistry and to leverage this knowledge for practical applications. Key research objectives can be summarized as follows:
Development of Novel Synthetic Methodologies: A primary objective is to devise more efficient, selective, and scalable synthetic routes to this compound and its derivatives, including both simple salts and complex clusters. wikipedia.org This involves exploring new precursors and reaction conditions to control the oxidation state and coordination environment of the molybdenum center.
Exploration of Catalytic Activity: A significant area of investigation is the application of this compound-based complexes as catalysts in a variety of organic transformations. libretexts.org This includes optimizing existing catalytic systems, such as for epoxidation, and discovering new catalytic reactions. The aim is to develop robust and highly selective catalysts for fine chemical synthesis.
Investigation of Reaction Mechanisms: A deeper understanding of the mechanisms of reactions involving this compound is crucial for the rational design of new catalysts and materials. This involves detailed kinetic and spectroscopic studies to elucidate the nature of the active species and the reaction pathways.
Synthesis and Characterization of Novel Compounds: Researchers aim to synthesize and structurally characterize new inorganic and organometallic compounds containing the this compound moiety. This expands the library of known molybdenum complexes and allows for the systematic study of structure-property relationships.
Evaluation of Material Properties: An emerging research direction is the exploration of the physical properties of this compound-containing materials. This includes investigating their luminescent, electronic, and magnetic properties for potential applications in optoelectronics, sensing, and advanced materials. acs.orgupv.es
These research objectives are interconnected and drive the continuous development of this compound chemistry, from fundamental discoveries to innovative applications.
Properties
IUPAC Name |
diiodomolybdenum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2HI.Mo/h2*1H;/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQZRYZJQWFZNG-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Mo](I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
I2Mo | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30276392 | |
| Record name | Diiodomolybdenum | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30276392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14055-74-4 | |
| Record name | Diiodomolybdenum | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30276392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Molybdenum(II) Iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Advanced Synthetic Methodologies for Diiodomolybdenum Complexes
Direct Synthetic Routes to Diiodomolybdenum Complexes
Direct synthesis provides a straightforward approach to obtaining this compound complexes from readily available precursors. These methods are fundamental in the field and are often the first step in the synthesis of more elaborate molecular architectures.
Synthesis from Molybdenum Carbonyl Precursors
A primary route for the synthesis of this compound(II) complexes involves the oxidative addition of iodine to a molybdenum(0) precursor. A common starting material for this process is molybdenum hexacarbonyl, Mo(CO)₆, or its derivatives. For instance, seven-coordinate Mo(II)-diiodo complexes can be prepared by reacting molybdenum(0) tetracarbonyl complexes, such as [Mo(CO)₄(LNC)] (where LNC is a hybrid N-heterocyclic carbene ligand), with molecular iodine (I₂). This reaction results in the formation of [Mo(CO)₃I₂(LNC)], which are among the first isolable seven-coordinate diiodo-molybdenum(II)-carbonyl complexes featuring NHC ligands. This method highlights a direct conversion from a zero-valent metal center to a diiodo-molybdenum(II) species.
Table 1: Synthesis of Diiodo-Mo(II) from Carbonyl Precursor
| Mo(0) Precursor | Reagent | Product | Coordination Number |
|---|---|---|---|
| [Mo(CO)₄(LNC)] | I₂ | [Mo(CO)₃I₂(LNC)] | 7 |
Reactions with Diamines and this compound Nitrosyl Complexes
This compound nitrosyl complexes serve as versatile precursors for the synthesis of more complex structures, particularly when reacted with diamines. Direct reactions between a this compound nitrosyl complex, such as [{Mo(η⁵-C₅H₅)(NO)I₂}₂], and various diamines can lead to the formation of unique metallomacrocycles. Current time information in Bangalore, IN. These reactions are driven by the formation of metal-amide linkages, resulting in cyclophane-like structures where arylamide groups bridge the molybdenum centers. Current time information in Bangalore, IN. The specific geometry and size of the resulting macrocycle are dictated by the length and flexibility of the diamine used.
Preparation of Specific this compound(II) Solvates
The isolation of specific solvated forms of this compound(II) complexes is achieved through controlled crystallization processes. A solvate is a crystalline solid that incorporates molecules of the solvent into its lattice structure. The preparation typically involves dissolving the this compound compound in a suitable solvent and allowing it to crystallize slowly. The choice of solvent is critical as it can influence the crystal packing and even the stability of the resulting solid.
Common techniques for preparing solvates include:
Recrystallization: The compound is dissolved in a heated solvent and then allowed to cool slowly.
Vapor Diffusion: A solution of the compound is placed in a chamber with a volatile anti-solvent. As the anti-solvent vapor diffuses into the solution, it reduces the solubility of the compound, inducing crystallization.
Evaporation: The solvent is allowed to evaporate slowly from the solution at a controlled temperature. fishersci.ca
For example, recrystallization of a this compound(II) species from solvents like ethanol, acetonitrile (B52724), chloroform, or tetrahydrofuran (B95107) could potentially yield the corresponding ethanolate, acetonitrilate, chloroformate, or THF solvate. fishersci.no The resulting crystalline forms can be characterized by techniques such as X-ray diffraction to confirm the inclusion of solvent molecules in the crystal lattice.
Ligand-Directed Synthesis Strategies for this compound Architectures
Ligand-directed synthesis is a powerful strategy where the choice of ligand is the primary factor in determining the final structure and properties of the resulting this compound complex. The ligands act as templates or directing groups, guiding the metal centers to assemble into specific, often complex, architectures.
In the context of this compound chemistry, bifunctional ligands like diamines are particularly effective. As mentioned, reacting this compound nitrosyl complexes with diamines can produce metallomacrocycles. Current time information in Bangalore, IN. The geometry of the diamine (e.g., the distance and relative orientation of the two amine groups) directly influences the size and shape of the resulting macrocyclic cavity. This approach allows for the rational design of host-guest systems and molecules with specific recognition properties. The reaction proceeds under kinetic control, meaning that factors like reaction time can also influence the isomeric product distribution (e.g., syn- vs. anti-isomers).
Advanced Techniques in this compound Complex Synthesis
The synthesis of this compound complexes, which are often sensitive to atmospheric conditions, necessitates the use of advanced laboratory techniques to ensure the purity and stability of the products.
Controlled Atmosphere and Anhydrous Conditions in this compound Synthesis
Many molybdenum complexes, particularly those in lower oxidation states, are susceptible to oxidation by air or hydrolysis by moisture. Therefore, their synthesis must be conducted under a controlled, inert atmosphere, such as dry nitrogen or argon, using Schlenk line or glovebox techniques. The use of anhydrous (water-free) solvents is equally critical. Solvents are typically dried and deoxygenated before use to prevent unwanted side reactions that could lead to the formation of molybdenum oxides or other impurities. fishersci.no For example, the reaction of molybdenum hexacarbonyl with pendant-arm macrocycles is explicitly carried out in the absence of air to form the desired carbonyl complexes. fishersci.no Failure to exclude air and moisture can significantly lower the yield or lead to the formation of entirely different, undesired products.
Microscale and High-Temperature/Pressure Synthetic Approaches for this compound Compounds
The synthesis of this compound compounds is increasingly leveraging advanced methodologies, including microscale techniques and high-temperature/pressure conditions, to access novel materials and enhance reaction efficiency. These approaches offer distinct advantages in terms of control over reaction parameters, safety, and the ability to generate unique molecular architectures.
Microscale synthesis, while not extensively documented specifically for this compound in the provided search results, is a well-established approach in chemistry for handling small quantities of reagents, which can be beneficial when working with expensive or hazardous materials. proquest.com This methodology often allows for rapid screening of reaction conditions and can lead to improved yields and purity due to more efficient heat and mass transfer. proquest.com For instance, the adaptation of a synthesis to the microscale for educational purposes highlights the benefits of reduced waste and safer handling of reactants like bromine. proquest.com
High-pressure and high-temperature (HPHT) synthesis represents a powerful tool for creating new materials that are inaccessible under ambient conditions. arxiv.orgamu.edu.pl These extreme conditions can overcome kinetic barriers, leading to the formation of novel phases with higher densities and coordination numbers. muni.cz The use of apparatus such as diamond anvil cells allows for in-situ monitoring of transformations via techniques like X-ray diffraction. nih.gov
In the context of molybdenum iodides, high-temperature methods have been employed to produce various cluster compounds. For example, the reductive metathesis reaction of MoCl₅ with SiI₄ at 150 °C yields MoI₃, while at higher temperatures of 550-600 °C, cluster compounds like Mo₆I₁₂ are formed. researchgate.net The synthesis of a new cubic neodymium-rhenium metallic alloy, NdRe₂, was achieved at 24 (1) GPa and 2,200 (100) K, demonstrating the capability of HPHT methods to produce novel intermetallic compounds. nih.gov Although not a this compound compound, this illustrates the potential of the technique for accessing new materials in related systems.
Furthermore, the synthesis of (t-BuPOCOP)MoI₂ was achieved by reacting (t-BuPOCOP)MoCl₂ with trimethylsilyliodide, followed by heating to 70 °C to remove volatile components. This indicates that moderate heating can be crucial in driving reactions and purifying products in organometallic molybdenum iodide synthesis.
The following table summarizes a selection of synthetic conditions for molybdenum iodide and related compounds, highlighting the temperatures and pressures employed.
Interactive Data Table: Synthetic Conditions for Molybdenum Iodide and Related Compounds
| Compound/System | Precursors | Temperature (°C) | Pressure | Key Findings | Reference |
| MoI₃ | MoCl₅, SiI₄ | 150 | Ambient | Formation of MoI₃ via reductive metathesis. | researchgate.net |
| Mo₆I₁₂ | MoCl₅, SiI₄ | 550-600 | Ambient | Formation of hexanuclear molybdenum iodide clusters. | researchgate.net |
| (t-BuPOCOP)MoI₂ | (t-BuPOCOP)MoCl₂, Trimethylsilyliodide | 70 | Vacuum | Synthesis of a pincer-ligated this compound complex. | |
| NdRe₂ | Neodymium, Rhenium | 1927 | 24 GPa | Synthesis of a new cubic Laves phase alloy. | nih.gov |
| Mo erosion | Molybdenum, Iodine plasma | 1227-1727 | ~10¹⁸–10²⁰ ions/m³ | Study of material interaction under extreme conditions. | aip.org |
Coordination Chemistry and Structural Diversity of Diiodomolybdenum Compounds
Ligand Effects on Diiodomolybdenum Coordination Geometries
The coordination geometry of this compound compounds is profoundly influenced by the electronic and steric properties of the surrounding ligands. These ligands dictate the metal's oxidation state, electron count, and the ultimate three-dimensional structure of the complex. The interplay between the molybdenum center and ligands such as nitrosyls, alkynes, thioureas, and phosphines gives rise to a rich structural diversity.
The nitrosyl (NO) ligand is a significant player in the coordination chemistry of molybdenum. When incorporated into this compound frameworks, it influences the electronic structure and reactivity of the complex. Nitrosyl ligands can adopt different coordination modes, primarily linear or bent, which can be distinguished using infrared spectroscopy. wikipedia.org Linear M-N-O arrangements typically exhibit N-O stretching frequencies in the range of 1650–1900 cm⁻¹, whereas bent nitrosyls absorb at lower frequencies, between 1525–1690 cm⁻¹. wikipedia.org This difference reflects a higher N-O bond order in the linear form (viewed as NO⁺) compared to the bent form (viewed as NO⁻). wikipedia.org this compound nitrosyl complexes, such as [Mo(NO)(TpMe2)I2] (where TpMe2 = hydrotris(3,5-dimethylpyrazol-1-yl)borate), serve as crucial precursors in the synthesis of more complex architectures. researchgate.net These building blocks are utilized in reactions where the iodo ligands are substituted to form larger assemblies, such as metallomacrocycles. researchgate.netresearchgate.net
Alkyne ligands exhibit versatile coordination behavior with this compound centers, sometimes acting as non-innocent ligands. wikipedia.orgmdpi.com A non-innocent ligand is one where the oxidation state is ambiguous, as it can actively participate in the redox chemistry of the complex. wikipedia.org
An example is seen in a diiodo molybdenum complex featuring an η²-alkyne supported by a [PCCP] pincer ligand (2,2′-(ⁱPr₂P)₂-substituted tolane). nih.govd-nb.info In this complex, the alkyne initially acts as a strong 4-electron donor, which is characteristic of a metallacyclopropene resonance structure. nih.govilpi.com Upon reduction of this diiodo complex, cleavage of molecular dinitrogen occurs, forming a molybdenum nitride, while the alkyne unit remains coordinated but electronically altered. nih.govd-nb.info The coordinated alkyne in the resulting nitride complex is best described as a 2-electron donor. nih.govd-nb.info This shift in the alkyne's role from a 4-electron to a 2-electron donor, accompanied by changes in bond lengths and spectroscopic signatures, highlights the non-innocent behavior of the alkyne ligand in this system. nih.govd-nb.info
| Property | Diiodo Molybdenum Complex (1) | Molybdenum Nitride Complex (2) |
|---|---|---|
| Alkyne Electron Donation | 4 e⁻ donor | 2 e⁻ donor |
| C-C Bond Length (alkyne) | 1.32 Å | 1.28 Å |
| 13C{1H} NMR Shift δ (ppm) | 221.1 ppm | 132.1 ppm |
| IR Frequency νC≡C (cm-1) | 1734 cm-1 | 1863 cm-1 |
Thiourea (B124793) and its derivatives are versatile ligands in coordination chemistry due to the presence of both soft sulfur and hard nitrogen donor atoms. isca.me These ligands can coordinate to metal centers in several ways, most commonly as monodentate ligands through the sulfur atom or as bidentate chelating ligands via both sulfur and nitrogen atoms. nih.govuzh.ch In complexes with di-substituted thioureas, coordination typically involves the thiocarbonyl sulfur. isca.me Deprotonation of a thiourea ligand can facilitate bidentate N,S coordination. stackexchange.com While specific structural studies on this compound-thiourea complexes are not detailed in the available literature, the known coordination modes of thiourea suggest it would likely bind to a this compound center through its sulfur atom, with the potential for N,S-chelation depending on the thiourea derivative and reaction conditions. isca.mestackexchange.com
Phosphorus-based ligands, particularly phosphines, are fundamental in organometallic chemistry and are known to coordinate effectively with this compound centers. prochemonline.com These ligands are valued for the ability to tune their electronic and steric properties by varying the substituents on the phosphorus atom. wikipedia.org The interaction of phosphine (B1218219) ligands with a metal center involves sigma donation from the phosphorus lone pair to the metal and pi-backbonding from the metal d-orbitals to the P-C σ* antibonding orbitals.
Thiourea Ligand Coordination to this compound Centers
Formation of Multimetallic and Cluster this compound Systems
This compound compounds can serve as valuable precursors for the assembly of larger, more complex molecular architectures, including multimetallic systems and clusters. researchgate.net These systems are built by strategically linking metal-containing units together.
A key application of this compound complexes is in the synthesis of metallomacrocycles. researchgate.net Specifically, this compound nitrosyl complexes like [Mo(NO)(TpMe2)I2] have been used as building blocks for constructing cyclophane-like structures. researchgate.netresearchgate.net In these syntheses, the diiodo complex reacts directly with bifunctional organic linkers, such as diamines or diols, in the presence of a base. researchgate.net The reaction proceeds via the substitution of the two iodide ligands by the donor atoms of the organic linker, leading to the formation of large rings containing two molybdenum centers bridged by two organic ligands. researchgate.net
This synthetic strategy allows for the creation of various isomers, including syn and anti conformers, as well as DL and meso diastereomers, depending on the geometry of the bridging ligand and the reaction conditions. researchgate.net For example, the reaction between [Mo(NO)(Tp*)I2] and 2,7-dihydroxynaphthalene (B41206) can be controlled by reaction time to selectively yield either the syn-isomer or the thermodynamically more stable anti-isomer. researchgate.net These reactions demonstrate the utility of this compound compounds as synthons for the rational construction of complex, multimetallic macrocyclic architectures. researchgate.netresearchgate.net
Dinuclear and Trimetallic this compound Structures
The coordination chemistry of this compound extends to multinuclear complexes, where two or more molybdenum centers are bridged by ligands, creating intricate structural arrangements. Research in this area has led to the characterization of both dinuclear and trimetallic species, revealing the diverse bonding capabilities of molybdenum in lower oxidation states.
Dinuclear this compound Complexes
A notable example of a dinuclear this compound compound is the paddlewheel complex, Bis[(µ-acetato)iodo(µ-bis(diphenylphosphino)amine)molybdenum(II)] , with the formula Mo₂I₂(OAc)₂(µ-dppa)₂. This compound is part of a series of dinuclear halogeno complexes of molybdenum(II). The synthesis of this diiodo derivative involves the reaction of tetrakis(acetato)dimolybdenum(II) (Mo₂(OAc)₄) with bis(diphenylphosphino)amine (dppa) and trimethylsilyliodide (Me₃SiI) in tetrahydrofuran (B95107) (THF).
The molecular structure of this complex has been elucidated by single-crystal X-ray diffraction. It features two molybdenum atoms in a dinuclear arrangement, bridged by two acetate (B1210297) (OAc) groups and two bis(diphenylphosphino)amine (dppa) ligands. Each molybdenum atom is also coordinated to one iodide ligand, completing its coordination sphere. The core atoms exhibit a distinct paddlewheel conformation.
Interactive Table: Crystallographic Data for Mo₂I₂(OAc)₂(µ-dppa)₂·EtOH·CH₃CN
Below is a summary of the crystallographic data for the dinuclear this compound complex. Users can sort the data by clicking on the column headers.
| Parameter | Value |
| Empirical Formula | C₅₆H₅₇I₂Mo₂N₃O₅P₄ |
| Formula Weight | 1421.64 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c (No. 14) |
| a (Å) | 20.607(9) |
| b (Å) | 16.020(3) |
| c (Å) | 17.189(5) |
| β (deg) | 95.81(2) |
| Volume (ų) | 5645(3) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.662 |
| Temperature (K) | 173(2) |
Another class of dinuclear molybdenum iodide complexes includes those with bridging iodide ligands. An example is the compound with the formula [Mo₂I₂(PBuⁿ₃)₂]₂(µ-I)₄ , which consists of two this compound units linked by four bridging iodide ions. vdoc.pub
It is worth noting that attempts to synthesize certain other dinuclear this compound complexes, specifically of the type [MoO₂I₂(OPR₃)₂], have been reported as unsuccessful, highlighting the synthetic challenges that can be encountered in this area of molybdenum chemistry. researchgate.netsoton.ac.uk
Trimetallic this compound Structures
Evidence for the existence of trimetallic this compound structures comes from crystallographic databases. A structure type identified as Mo₃I₂ has been reported. vdoc.pub In this arrangement, the Mo₃I₂ unit is described as having a trigonal bipyramidal atomic environment. vdoc.pub This indicates a cluster compound where three molybdenum atoms and two iodine atoms form a compact, polyhedral core. Further detailed characterization and synthetic routes for such trimetallic species represent an ongoing area of interest in the structural chemistry of molybdenum.
Mechanistic Investigations of Diiodomolybdenum Reactivity
Ligand Substitution and Exchange Dynamics in Diiodomolybdenum Complexes
Ligand substitution reactions are fundamental to the reactivity of coordination compounds, allowing for the modification of the metal's coordination environment and thereby its catalytic activity and stability. libretexts.org These reactions in octahedral complexes, which are common for molybdenum, generally proceed through either a dissociative (D) or an associative (A) mechanism, or an interchange (I) mechanism that lies between these two extremes. libretexts.orglibretexts.org
Dissociative (D) Mechanism: This mechanism is a two-step process where a ligand first dissociates from the metal center, forming a coordinatively unsaturated intermediate. This is typically the rate-determining step. The incoming ligand then coordinates to the intermediate in a subsequent, faster step. libretexts.org For a hypothetical [MoI2(L)4] complex, a dissociative pathway would involve the initial loss of a ligand L to form a five-coordinate [MoI2(L)3] intermediate.
Associative (A) Mechanism: In an associative mechanism, the incoming ligand first coordinates to the metal center, forming a higher-coordinate intermediate, which then loses one of the original ligands. libretexts.org This pathway is more common for coordinatively unsaturated complexes. The synthesis of seven-coordinate diiodo-molybdenum(II) carbonyl complexes with N-heterocyclic carbene (NHC) ligands through the oxidative addition of I2 to Mo(0) precursors suggests the accessibility of higher coordination numbers, a prerequisite for an associative pathway. libretexts.org
The choice between these mechanisms is influenced by several factors, including the steric bulk of the ligands, the electronic properties of the metal center, and the nature of the incoming and outgoing ligands. researchgate.netsolubilityofthings.com Kinetic studies are crucial for elucidating the operative mechanism. A first-order dependence on the metal complex concentration and independence from the incoming ligand concentration is characteristic of a dissociative pathway, while a second-order rate law, dependent on both the complex and the incoming ligand, points towards an associative mechanism. libretexts.orgresearchgate.net
Nitrogen Molecule Activation and Splitting by this compound Systems
The activation and cleavage of the strong triple bond in dinitrogen (N≡N) is a significant challenge in chemistry. Molybdenum complexes have been at the forefront of research in this area, inspired by the molybdenum-containing nitrogenase enzyme.
Mechanism of N2 Cleavage in the Presence of Coordinated Alkynes
A significant breakthrough has been the demonstration of N2 cleavage by a this compound complex in the presence of a coordinated alkyne. rsc.org This finding is noteworthy because alkynes are generally considered to be more reactive than dinitrogen. rsc.org The reaction involves the reduction of a this compound(II) complex featuring a pincer ligand with a coordinated alkyne. rsc.org
Density Functional Theory (DFT) calculations suggest a detailed mechanism for this transformation. rsc.org The process is initiated by the formation of a terminal dinitrogen complex. This species then dimerizes to form a dinuclear intermediate with a bridging N2 molecule (μ-(η¹:η¹)-N2). rsc.org It is within this dinuclear complex that the N-N bond is cleaved, leading to the formation of two molybdenum nitrido complexes. rsc.org A critical aspect of this system is that the coordinated alkyne remains intact throughout the N2 reduction and cleavage process, a testament to the rational design of the ligand framework which sterically protects the alkyne moiety. rsc.org
Formation and Functionalization of Molybdenum Nitrido Complexes from this compound Precursors
The molybdenum nitrido complexes formed from the N2 cleavage of this compound precursors are valuable intermediates for the synthesis of nitrogen-containing organic molecules. rsc.org The resulting molybdenum(IV) nitrido complex can undergo a variety of functionalization reactions at the nitrogen atom. rsc.org
These reactions include:
Protonation: Reaction with an acid source leads to the formation of an imido complex (=NH). rsc.org
Alkylation: Treatment with alkylating agents, such as methyl triflate (MeOTf), results in the formation of N-alkyl-imido complexes. rsc.org
Acylation: Reaction with acylating agents yields N-acyl-imido derivatives. rsc.org
These functionalized imido complexes can be further elaborated. For instance, oxidation of an N-acylated imido complex in acetonitrile (B52724) has been shown to lead to C-C bond formation, producing a fumaronitrile (B1194792) fragment. rsc.org This demonstrates a pathway for incorporating atmospheric nitrogen into more complex organic structures, starting from a this compound precursor.
Other Significant Reaction Pathways and Chemical Transformations of this compound
Beyond the fundamental reactions described above, this compound complexes are involved in other important chemical transformations.
Nucleophilic Reactivity Towards Carbocations
Low-valent transition metal complexes can exhibit nucleophilic character due to the presence of electron-rich metal centers. A nucleophile is a species that donates an electron pair to an electrophile to form a new chemical bond. google.combeyondbenign.org Carbocations are potent electrophiles due to their positive charge and vacant p-orbital. nobelprize.org
The reactivity of a this compound(II) complex as a nucleophile would depend on its electronic structure and the accessibility of its electron density. The d-electrons on the molybdenum center could potentially attack a carbocation. The stability of the carbocation plays a significant role in such reactions; more stable carbocations are more readily formed and can be more selective in their reactions. ajol.infotheexamformula.co.uk
While the direct reaction of a simple this compound complex as a nucleophile towards a carbocation is not extensively documented in the reviewed literature, the principles of nucleophilic attack are well-established in organic chemistry. researchgate.netsamaterials.com The interaction would likely proceed via the donation of a lone pair from the molybdenum center to the empty p-orbital of the carbocation, forming a new metal-carbon bond. The feasibility of such a reaction would be influenced by the steric and electronic environment of both the molybdenum complex and the carbocation.
Halogen Oxidation Reactions
Currently, there is a notable lack of specific research detailing the mechanistic pathways of halogen oxidation reactions involving this compound. While the broader field of molybdenum halide chemistry is well-documented, and the principles of halogen oxidation are understood in various contexts, the specific interactions of this compound with oxidizing halogens have not been extensively investigated in publicly available scientific literature.
General principles of halogen chemistry indicate that halogens act as oxidizing agents, with their reactivity decreasing down the group from fluorine to iodine. libretexts.orgstudymind.co.uk This trend is attributed to the decrease in electronegativity and the increase in atomic size, which makes it more difficult for larger halogens to accept an electron. studymind.co.uk In a typical halogen oxidation reaction, the halogen molecule is reduced while the other reactant is oxidized. For instance, a halogen higher in the periodic table can oxidize the ions of a halogen lower down. libretexts.orgchemguide.co.uk
The reactivity of molybdenum complexes in oxidation reactions is a subject of significant study, often focusing on changes in the metal's oxidation state. For instance, molybdenum(IV) complexes can be synthesized from molybdenum(V) precursors through reduction, and molybdenum(IV) can be part of redox processes. rsc.orgresearchgate.net Research into the reactions of other molybdenum halides, such as molybdenum chlorides, with various ligands and reactants has provided insights into their electronic structure and reactivity. rsc.orgrsc.org However, direct studies on the oxidation of this compound by halogens like chlorine, bromine, or even a different isotope of iodine, which would elucidate the specific mechanisms, reaction kinetics, and potential intermediates, are not presently available.
Further research is required to characterize the products and understand the mechanistic details of this compound's reactivity in halogen oxidation reactions. Such studies would be valuable for a more complete understanding of molybdenum chemistry and its applications in synthesis and catalysis.
Advanced Structural Characterization and Analysis of Diiodomolybdenum Complexes
Single Crystal X-ray Diffraction Studies of Diiodomolybdenum Compoundssci-hub.rud-nb.infonih.govdntb.gov.uarsc.orgacs.org
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. rsc.orgacs.org This technique has been instrumental in characterizing a variety of this compound compounds, providing unequivocal proof of their molecular structures. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, from which atomic positions, bond lengths, and bond angles can be determined with high precision.
For instance, the reaction of MoI₃(thf)₃ with 2,2’-(ⁱPr₂P)₂-substituted tolane yields a this compound complex whose structure was confirmed by SCXRD. d-nb.infonih.gov Similarly, the oxidative addition of iodine to specific molybdenum(0) carbonyl complexes has produced the first crystallographically elucidated seven-coordinate Mo(II)-diiodo complexes containing N-heterocyclic carbene (NHC) ligands, [Mo(CO)₃I₂(LNC)]. sci-hub.ru Other examples include halocarbonyl alkyne complexes like [MoI₂(CO)(NCMe)(η²-RC₂R)₂] and the phosphine-containing complex MoI₂(CO)(dmpm)₂, both of which have had their structures determined by SCXRD. dntb.gov.uaacs.org
Elucidation of Coordination Environments and Bond Parameterssci-hub.rudntb.gov.ua
X-ray crystallography allows for the detailed elucidation of the coordination sphere around the molybdenum center. This compound complexes exhibit diverse coordination numbers and geometries, often influenced by the steric and electronic properties of the ancillary ligands. Seven-coordinate complexes are relatively common for Mo(II), often adopting geometries such as a capped octahedron or a capped trigonal prism. libretexts.org
In the seven-coordinate complexes [Mo(CO)₃I₂(LNC)], the molybdenum(II) center is bonded to three carbonyl ligands, two iodide ligands, and one N-heterocyclic carbene ligand. sci-hub.ru The structure of [MoI₂(CO)(dmpm)₂] (where dmpm is bis(dimethylphosphino)methane) shows the molybdenum atom in a seven-coordinate environment with two iodide ligands, one carbonyl group, and two bidentate dmpm ligands. acs.org In another example, the complex [MoI₂(PNP)] (where PNP is a pincer ligand) was found to have a distorted square pyramidal structure. rsc.org
Key bond parameters, such as the lengths of the Mo-I, Mo-C (from carbonyl), and Mo-P or Mo-N bonds, are determined from the crystallographic data. This information is crucial for understanding the nature of the metal-ligand interactions. For example, in a diiodo molybdenum complex featuring a coordinated alkyne, the C-C bond length of the alkyne was found to be 1.32 Å, indicating a strong interaction with the metal center, suggestive of a metallacyclopropene resonance structure. nih.gov
The following table summarizes selected bond parameters for a representative this compound complex.
Table 1: Selected Bond Parameters for a Representative this compound Complex| Bond | Bond Length (Å) |
|---|---|
| Mo-I | Varies by complex |
| Mo-C(O) | Varies by complex |
| Mo-P | Varies by complex |
| Mo-N | Varies by complex |
Note: Specific values are highly dependent on the individual complex and its full crystal structure data.
Analysis of Molecular Conformation and Packing in this compound Structuressci-hub.ruillinois.edu
Molecular conformation refers to the spatial arrangement of atoms in a molecule, which can be determined with precision from SCXRD data. sci-hub.ru The analysis extends beyond individual molecules to how they pack together in the crystal lattice. This packing is governed by intermolecular forces such as van der Waals interactions and, where applicable, hydrogen or halogen bonding.
The crystal structures of this compound complexes reveal how these, often large and irregularly shaped, molecules arrange themselves to maximize packing efficiency. For instance, the arrangement of ligands in a seven-coordinate complex like [WI₂(CO)₃(cis-dppen)] is typical for structures of the type [MI₂(CO)₃(L-L)] (M=Mo, W), forming a capped octahedral geometry. lookchem.com The analysis of these packing arrangements is essential for understanding bulk material properties. Even within a family of related compounds, such as monosubstituted salicylic (B10762653) acids, a surprisingly varied choice of supramolecular arrangements can be observed, highlighting the subtle interplay of forces that dictate crystal packing. illinois.edu
Crystallographic Database Analysis for this compound Structures
Crystallographic databases, such as the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), are powerful tools for the systematic analysis of crystal structures. journals.co.zanih.gov These databases archive crystallographic information from published literature, allowing researchers to search for and analyze families of related structures.
Spectroscopic Methodologies for Structural Insight into Diiodomolybdenumsci-hub.rud-nb.infojournals.co.zapsu.edu
While X-ray diffraction provides the ultimate structural detail for the solid state, spectroscopic methods are vital for characterizing compounds in solution and for providing complementary information about bonding and ligand environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Environmentsd-nb.infolookchem.com
NMR spectroscopy is a primary tool for elucidating the structure of molecules in solution. For diamagnetic this compound complexes, standard ¹H, ¹³C, and ³¹P NMR experiments provide detailed information about the ligand environments. eduncle.com The chemical shifts, coupling constants, and signal multiplicities reveal the connectivity and symmetry of the ligands bound to the molybdenum center.
In paramagnetic complexes, the unpaired electrons can lead to very large chemical shift ranges and significant line broadening, but can also provide unique structural insights through contact and pseudocontact shifts. illinois.edudu.ac.in
Specific examples from the literature include:
A this compound complex with a coordinated alkyne displayed a ³¹P{¹H} NMR signal at δ = 60.4 ppm and a characteristic ¹³C{¹H} signal for the alkyne carbons at δ = 221.1 ppm. nih.gov
Upon reduction of this complex to form a molybdenum nitride, the resulting product was characterized by a ¹⁵N{¹H} NMR signal at δ = 825 ppm. d-nb.infonih.gov
The tungsten analogue of a this compound complex, [WI₂(CO)₃(cis-dppen)], showed a single resonance in the ³¹P-NMR spectrum at δ = 54.8 ppm, suggesting the complex is fluxional at room temperature. lookchem.com
Infrared (IR) Spectroscopy for Vibrational Modesjournals.co.zapsu.edu
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations, such as bond stretching and bending. researchgate.net It is particularly useful for identifying specific functional groups, which have characteristic absorption frequencies. roaldhoffmann.com
In the context of this compound complexes, IR spectroscopy is most frequently used to characterize the carbonyl (CO) ligands. The stretching frequency of the C≡O bond, ν(CO), is highly sensitive to the electronic environment of the metal center.
Key findings from IR studies include:
The complex Mo(CO)₃(bipy)I₂ exists as different isomers in solution, which can be distinguished by their ν(CO) bands. In dichloromethane, one isomer shows bands at 2041, 1972, and 1930 cm⁻¹, while in tetrahydrofuran (B95107), the predominant isomer has bands at 2034, 2016, and 1924 cm⁻¹. journals.co.za
The dinuclear complex [{MoI₂(CO)₃}₂( rsc.organeSe₄)] exhibits three distinct CO stretching vibrations, which is consistent with related seven-coordinate thioether macrocyclic derivatives.
The formation of a dinitrogen complex from a diiodo precursor was confirmed by the appearance of an IR absorption band at 2060 cm⁻¹, characteristic of the N≡N stretch in the coordinated dinitrogen molecule. rsc.org
The following table summarizes characteristic IR absorption bands for carbonyl ligands in select this compound complexes.
Table 2: Characteristic IR Data (ν(CO)) for this compound Carbonyl Complexes| Complex Fragment | Solvent | ν(CO) (cm⁻¹) | Reference |
|---|---|---|---|
| Mo(CO)₃(bipy)I₂ (Isomer I) | CH₂Cl₂ | 2041, 1972, 1930 | journals.co.za |
| Mo(CO)₃(bipy)I₂ (Isomer II) | THF | 2034, 2016, 1924 | journals.co.za |
| [{MoI₂(CO)₃}₂( rsc.organeSe₄)] | KBr disc | Three distinct bands |
Advanced Computational Techniques for Structural Verification of this compound Complexes
Advanced computational methods, particularly Density Functional Theory (DFT), are indispensable tools for the structural verification and electronic analysis of this compound complexes. nih.govahievran.edu.tr DFT allows for the optimization of molecular geometries, yielding the most stable three-dimensional arrangement of atoms, which can then be compared with experimental data from techniques like X-ray crystallography. researchgate.net Beyond simple geometry optimization, DFT provides a profound understanding of the electronic structure, bonding, and the quantum chemical properties of these complexes. nih.gov
A crucial application of computational chemistry in this area is the simulation of electronic spectra using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method calculates the excited states of a molecule, allowing for the prediction of its UV-Vis spectrum. sapub.org By comparing the calculated spectrum with the experimental one, researchers can validate the proposed structure and gain detailed insights into the nature of the observed electronic transitions. skemman.isresearchgate.net
The process typically involves these steps:
Geometry Optimization: The structure of the this compound complex is optimized using a selected DFT functional (e.g., B3LYP, PBE0) and a suitable basis set (e.g., LANL2DZ for the metal and 6-311G(d,p) for other atoms). nih.govresearchgate.net This step finds the lowest energy conformation of the molecule.
Frequency Calculation: A frequency calculation is often performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
TD-DFT Calculation: Using the optimized geometry, a TD-DFT calculation is run to compute the energies and oscillator strengths of the electronic transitions. researchgate.net This produces a theoretical UV-Vis spectrum.
Orbital Analysis: The key advantage of this method is the ability to analyze the molecular orbitals (MOs) involved in each calculated transition. skemman.is By visualizing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) associated with a specific absorption band, the transition can be definitively assigned. For example, if the HOMO is localized on the iodide ligands and the LUMO is on the molybdenum atom, the transition is identified as LMCT. skemman.issemanticscholar.org This has been successfully applied to molybdenum-sulfur complexes, where transitions were assigned as LMCT (S to Mo), MLCT (Mo to bipyridine ligand), and d-d transitions based on the visualization of the contributing orbitals. skemman.is
This synergy between experimental UV-Vis spectroscopy and TD-DFT calculations provides a powerful framework for the characterization of this compound complexes, enabling not only structural verification but also a fundamental understanding of their electronic properties.
| Computational Method | Application | Information Obtained | Example System |
|---|---|---|---|
| DFT (e.g., B3LYP/LANL2DZ) | Geometry Optimization | Optimized molecular structure, bond lengths, bond angles, stability. | Metal complexes with Schiff bases nih.govahievran.edu.tr |
| TD-DFT | UV-Vis Spectra Simulation | Calculated absorption maxima (λmax), oscillator strengths. | Molybdenum-sulfur dimers, skemman.is Iron(III) β-diketonato complexes researchgate.net |
| Molecular Orbital (MO) Analysis | Transition Assignment | Identification of transitions (LMCT, MLCT, d-d, intra-ligand) by visualizing HOMO/LUMO. | Iodine/Iodide complexes, semanticscholar.org Molybdenum-sulfur dimers skemman.is |
Theoretical and Computational Studies of Diiodomolybdenum Systems
Mechanistic Modeling of Diiodomolybdenum Reactivity Pathways
Mechanistic modeling in computational chemistry involves using theoretical calculations to map out the step-by-step pathway of a chemical reaction. This includes identifying intermediates, transition states, and calculating the associated energy changes to understand how reactants are converted into products. aub.edu.lb Such models are invaluable for interpreting experimental observations and predicting reactivity.
Computational studies have been used to investigate the reactivity of this compound-containing complexes. A key example is the mechanistic study of dinitrogen (N₂) cleavage by a (tBuPOCOP)MoI₂ complex. acs.org In this research, DFT calculations were used to explore the reaction pathway, showing that the molybdenum complex could cleave the strong N-N triple bond to form a metal nitride, (tBuPOCOP)Mo(N)I. acs.org This type of modeling helps to understand how ligand design and the electronic properties of the metal center influence catalytic activity.
A potential energy surface (PES) is a mathematical landscape that describes the energy of a molecule or system as a function of its geometry. A relaxed or "relaxed" PES scan is a computational technique where one or more geometric parameters (like a bond length or angle) are systematically varied, and at each step, the rest of the molecular geometry is optimized to its lowest energy. researchgate.netacs.org This process generates a one- or two-dimensional slice of the high-dimensional PES, providing a profile of the reaction pathway. acs.org
These scans are useful for locating minima (reactants, products, intermediates) and maxima (transition states) along a chosen reaction coordinate. For example, in studying a reaction like the N₂ cleavage by a this compound complex, a PES scan could be performed by systematically stretching the N-N bond or the Mo-N bond to map the energy profile of the cleavage process. While a specific PES scan for a this compound reaction was not detailed in the surveyed literature, this technique is a standard tool for exploring reaction mechanisms and would be a critical step in a thorough computational investigation of its reactivity.
A transition state (TS) is a specific configuration along a reaction coordinate that represents the highest energy point on the minimum energy path between reactants and products. It is a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other directions. Analyzing the structure and energy of the transition state is fundamental to understanding the kinetics of a reaction, as the energy barrier (activation energy) determines the reaction rate.
In the mechanistic modeling of reactions involving this compound systems, such as the N₂ cleavage by the (tBuPOCOP)MoI₂ complex, identifying the transition state for the N-N bond-breaking step is crucial. acs.org For instance, a relaxed potential energy surface scan for a related molybdenum-mediated N₂ cleavage revealed a "zig-zag-type" transition state. The activation barrier calculated from the energy difference between the reactant complex and this transition state provides a quantitative measure of the reaction's feasibility, which can then be compared with experimental observations.
Potential Energy Surface Scans for this compound Reactions
Theoretical and computational chemistry provides powerful tools to elucidate the intricate electronic structures and bonding characteristics of this compound complexes. These methods offer insights that complement experimental findings and help in understanding the reactivity and properties of these compounds at a molecular level.
Mulliken Spin Density Analysis in this compound Systems
Mulliken spin density analysis is a computational method used to determine the distribution of unpaired electron spin within a molecule. This analysis is particularly valuable for understanding the electronic structure of paramagnetic this compound complexes.
In a notable study, a diiodo molybdenum complex featuring a η²-alkyne ligand was investigated. nih.govd-nb.info Upon reduction in the presence of dinitrogen (N₂), a terminal N₂-complex intermediate is formed. According to NEVPT2-CASSCF and Mulliken spin density analysis, this intermediate possesses an unpaired electron. The analysis revealed that the spin density is primarily located on the molybdenum center, accounting for approximately 70% of the total spin. nih.govd-nb.info The remaining 30% of the spin density is situated on the distal nitrogen atom of the coordinated N₂ ligand. nih.govd-nb.info This distribution highlights a significant electronic interaction and charge transfer between the molybdenum and the dinitrogen ligand.
The calculated spin density provides crucial information about the electronic state and the nature of the metal-ligand interaction in the reaction intermediate. The localization of a significant portion of the spin on the molybdenum atom is consistent with its role as the reactive center in the subsequent dinitrogen cleavage reaction. nih.govd-nb.info
Table 1: Mulliken Spin Density Distribution in a this compound-Dinitrogen Intermediate
| Atomic Center | Approximate Spin Density (%) |
| Molybdenum (Mo) | 70 |
| Distal Nitrogen (N) | 30 |
| Data sourced from NEVPT2-CASSCF calculations. nih.govd-nb.info |
Orbital Interactions and Metal-Ligand Bonding Nature
The nature of the chemical bonds in this compound complexes is governed by the orbital interactions between the molybdenum metal center and its surrounding ligands. These interactions determine the geometry, stability, and reactivity of the complexes.
In this compound complexes, the bonding can be described by a combination of sigma (σ) donation from the ligand orbitals to the metal d-orbitals and, in some cases, pi (π) back-donation from the metal d-orbitals to vacant ligand orbitals. The specific nature of these interactions depends on the ligands present.
For instance, in the aforementioned diiodo molybdenum complex with an η²-alkyne ligand, the alkyne acts as a strong 4-electron donor. nih.govd-nb.info The bonding is well-described by a metallacyclopropene resonance structure, indicating significant orbital overlap between the molybdenum and the alkyne's π-orbitals. nih.govd-nb.info The change in the C-C bond length and its vibrational frequency upon coordination provides experimental evidence for the nature of this metal-ligand interaction. d-nb.info
The interaction between molybdenum and iodine ligands is generally considered as a combination of ionic and covalent contributions. The iodine atoms, being halides, are effective σ-donors. In more complex systems, such as seven-coordinate diiodo(carbonyl)molybdenum(II) complexes with N-heterocyclic carbene (NHC) ligands, the electronic environment of the molybdenum center is further modulated by the strong σ-donating and potential π-accepting capabilities of the NHC and carbonyl ligands. sci-hub.ru
The study of orbital interactions provides a detailed picture of the electronic structure, which is fundamental to understanding the chemical behavior of this compound systems.
Applications of Diiodomolybdenum in Advanced Chemical and Materials Synthesis
Diiodomolybdenum as a Precursor in Organic and Inorganic Synthesis
The reactivity of the molybdenum-iodine bond makes this compound an excellent starting material for synthesizing more complex molybdenum-containing compounds. umn.edunih.govarxiv.org It serves as a versatile building block for creating sophisticated molecular architectures.
This compound and its derivatives are instrumental in the synthesis of large, cyclic molecules known as metallomacrocycles. Research has demonstrated that cyclophane-like metallomacrocycles can be directly synthesized through the reaction of a this compound nitrosyl complex with diamines. researchgate.net Similarly, reacting diiodo-molybdenum complexes, such as [Mo(NO)(TpMe2)I2], with specific organic linkers leads to the formation of these complex cyclic structures. researchgate.net
In addition to discrete macrocycles, this compound is a precursor for creating polymeric materials. It has been used in the formation of polymer aggregates, such as spherical structures, highlighting its role in building extended molecular networks. researchgate.net These materials are part of a broader class of complex polymeric architectures whose synthesis is a key area of materials science. rsc.org
Table 1: Examples of Architectures Synthesized from this compound Precursors
| Product Architecture | Precursor Type | Reactant(s) | Reference |
| Metallomacrocycles | This compound nitrosyl complex | Diamines | researchgate.net |
| Polymeric Aggregates | This compound | bis[η5-(2-cyclopentadienylethyl)]molybdenum | researchgate.net |
Metal-Organic Frameworks (MOFs) are a class of crystalline porous polymers composed of metal ions or clusters linked together by organic ligands. wikipedia.orgnih.gov The synthesis of these materials often relies on the precise reaction between a metal precursor and an organic linker. This compound's reactivity makes it a suitable candidate for sourcing the molybdenum metal centers that act as nodes within these frameworks.
The integration process can involve post-synthetic modification, where a pre-formed framework is altered, or a direct synthesis where the metal precursor is part of the initial reaction mixture. nih.gov For instance, covalent organic frameworks (COFs) have been designed to incorporate bipyridine metal complexes through coordination between the framework's nitrogen atoms and metal ions. mdpi.com This provides a template for how a reactive precursor like this compound could be used to install catalytically active metal sites into a stable, porous support structure. The resulting materials can have applications in catalysis and gas storage. wikipedia.orgmdpi.com
Precursor for Metallomacrocycles and Polymeric Architectures
Catalytic Roles of this compound Complexes
Complexes derived from this compound are notable for their catalytic activity in a variety of chemical reactions. These applications range from general organic synthesis to highly specific transformations.
Homogeneous catalysis occurs when the catalyst and reactants are in the same phase, typically in a solution. wikipedia.org This setup often leads to higher selectivity and milder reaction conditions compared to heterogeneous catalysis. wikipedia.orgrsc.org Organometallic complexes, which can be synthesized from precursors like this compound, are frequently employed as homogeneous catalysts. ugent.be For example, dioxomolybdenum complexes have shown catalytic efficacy in the production of olefins from vicinal diols, presenting a more economical alternative to precious metal catalysts like rhenium. calstate.edu The discrete, soluble nature of such molybdenum complexes allows them to operate effectively in a homogeneous catalytic system.
Precision in chemical synthesis refers to the ability to control reaction outcomes with a high degree of selectivity. This includes forming specific isomers of a product (regioselectivity) or creating a preference for one chiral form over another (enantioselectivity). nih.gov While this compound itself is not the direct catalyst, it serves as a precursor to sophisticated catalytic systems designed for such precision. The development of chiral catalysts is a key focus in this area, enabling the synthesis of complex molecules like pharmaceuticals. nih.govmpg.de Molybdenum complexes, in general, are among the transition-metal-based catalysts studied for reactions like epoxidation, where precise control over the product's stereochemistry is crucial. researchgate.net
A significant advancement in molybdenum catalysis is its application in the activation and functionalization of molecular nitrogen (N₂). This process is crucial for developing new methods to synthesize nitrogen-containing compounds, such as ammonia (B1221849) and organic nitriles, from atmospheric nitrogen. nih.gov
Recent research has shown that a diiodo molybdenum complex containing a coordinated alkyne can split the strong triple bond of dinitrogen under reductive conditions. nih.govd-nb.info This reaction yields a highly reactive molybdenum nitrido complex. Remarkably, the transformation occurs without affecting the alkyne unit also bound to the metal center. nih.gov This resulting nitrido complex can then undergo further reactions, such as protonation, alkylation, or acylation, to form new nitrogen-carbon and nitrogen-hydrogen bonds. nih.govd-nb.info This breakthrough represents a major step toward developing catalytic cycles for the synthesis of fine chemicals directly from N₂. nih.gov
Table 2: Catalytic Applications of this compound-Derived Complexes
| Catalytic Application | Type of Catalysis | Molybdenum Complex Role | Key Finding | Reference(s) |
| Olefin Production | Homogeneous | Dioxomolybdenum complexes catalyze deoxydehydration of diols. | An economic alternative to precious metal catalysts. | calstate.edu |
| Nitrogen Splitting | Stoichiometric | A diiodo molybdenum alkyne complex splits N₂. | Forms a functionalizable molybdenum nitrido complex. | nih.gov, d-nb.info |
| Nitrogen Functionalization | Stoichiometric | Molybdenum nitrido complex reacts with electrophiles. | Enables formation of N-H and N-C bonds from N₂. | nih.gov, d-nb.info |
Exploration in Precision Chemical Synthesis
Emerging Applications in Materials Science through this compound Chemistry
The chemistry of this compound (MoI₂) serves as a versatile platform for the creation of sophisticated molecular architectures and novel materials. wikipedia.orgnih.gov As a precursor, it provides a reactive starting point for synthesizing complex organometallic and coordination compounds with unique structural and functional properties. nih.govd-nb.info Researchers have leveraged the reactivity of this compound and its derivatives to construct intricate molecular systems, including multi-metallic clusters and macrocycles, paving the way for new developments in materials science. nih.govd-nb.infoacs.org
Development of Novel Molybdenum-Containing Materials
The utilization of this compound compounds as precursors is a key strategy in the development of new classes of molybdenum-based materials. This approach allows for the systematic construction of complex molecules from simpler, reactive diiodo-molybdenum building blocks.
A notable application is in the synthesis of complex organometallic structures. For instance, this compound complexes have been instrumental in the reductive splitting and functionalization of molecular dinitrogen (N₂). nih.gov In one study, a diiodo molybdenum complex featuring a pincer ligand with a coordinated alkyne was used to cleave the strong N≡N bond. nih.gov This process led to the formation of a molybdenum nitrido complex, which could be further functionalized to create N-acyl imido derivatives. Subsequent oxidation resulted in the C-C coupling of acetonitrile (B52724) to form a novel dinuclear molybdenum complex, showcasing a pathway to new multi-metallic materials from a this compound starting point. nih.gov
The synthesis of well-defined, multi-component complexes represents another significant advancement. Researchers have successfully prepared and characterized seven-coordinate Mo(II)-diiodo complexes containing N-heterocyclic carbene (NHC) ligands through the oxidative addition of iodine to Mo(0) precursors. hku.hkresearchgate.net Similarly, the halogen oxidation of molybdenum carbonyls with diarylthiourea ligands has yielded heptacoordinated this compound species like tetracarbonyl(sym-diphenylthiourea)this compound(II). These reactions demonstrate the capacity to build complex, stable molybdenum structures by introducing functional organic ligands to a this compound core. The isolation and crystallographic elucidation of these compounds are crucial steps in understanding their potential as components for larger material assemblies. hku.hk
Furthermore, this compound nitrosyl complexes have been used as building blocks for creating cyclophane-like metallomacrocycles. These macrostructures are formed through direct reactions with diamines, illustrating a straightforward method for assembling complex, ring-like architectures with a molybdenum center.
The table below summarizes key research findings in the development of novel materials derived from this compound chemistry.
| Precursor Type | Synthetic Target | Key Finding |
| Diiodo molybdenum complex with η²-alkyne | Dinuclear molybdenum complex | Successful N₂ splitting and subsequent C-C coupling to form a new multi-metallic material. nih.gov |
| Mo(0) carbonyl with NHC ligand | Seven-coordinate Mo(II)-diiodo complex | First isolation and crystallographic characterization of such complexes, providing structural blueprints for new materials. hku.hkresearchgate.net |
| Diarylthiourea molybdenum carbonyl | Heptacoordinated this compound(II) complex | Formation of a stable, complex organometallic compound via halogen oxidation. |
| This compound nitrosyl complex | Metallomacrocycles | Direct synthesis of cyclophane-like structures containing molybdenum. |
Future Directions and Unexplored Avenues in Diiodomolybdenum Research
Development of Novel Diiodomolybdenum-Based Catalysts
The development of new catalysts is a cornerstone of chemical research, and this compound complexes present a fertile ground for innovation. While their utility has been demonstrated in reactions like olefin epoxidation, significant opportunities exist to expand their catalytic repertoire. Future work will likely focus on designing catalysts for a broader range of organic transformations.
Research has shown that diiodo-molybdenum(II) complexes, particularly those supported by hybrid N-heterocyclic carbene (NHC) ligands, can effectively catalyze the epoxidation of olefins. nih.gov For instance, seven-coordinate diiodo-Mo(II)-carbonyl complexes have demonstrated superior catalytic activity compared to their Mo(0) precursors in the epoxidation of cis-cyclooctene. nih.gov One area of future development involves expanding the substrate scope and improving the enantioselectivity of these reactions. This could be achieved by synthesizing chiral this compound complexes.
Beyond epoxidation, the principles learned from molybdenum catalysis in general can be applied to this compound systems. Molybdenum complexes with NHC ligands have shown promise in the hydrogenation of esters and the selective C-alkylation of alcohols. acs.orgnih.gov An unexplored avenue is the systematic investigation of this compound analogues in these and other catalytic processes, such as:
Cross-coupling reactions: Activating C-X bonds (where X is a halogen) is a fundamental step in many cross-coupling reactions. The electronic properties of this compound complexes could be tuned for such applications.
Dinitrogen functionalization: Molybdenum is a key element in nitrogenase enzymes. Research on diiodo molybdenum complexes has shown they can mediate the splitting and functionalization of molecular dinitrogen (N₂), a critical step in ammonia (B1221849) synthesis. acs.orgunl.pt Further development of this compound systems could lead to more efficient catalysts for N₂ fixation under milder conditions.
Olefin metathesis: While ruthenium and tungsten catalysts dominate this field, the development of robust molybdenum-based catalysts, including those with iodo ligands, remains an active area of research. nih.govresearchgate.net
A summary of potential catalytic applications for novel this compound catalysts is presented below.
| Catalytic Reaction | Potential Role of this compound Catalysts | Key Research Focus |
| Olefin Epoxidation | Serve as active and selective catalysts. nih.gov | Enhancing enantioselectivity, broadening substrate scope. |
| Hydrogenation | Catalyze the reduction of polar functional groups like esters. acs.org | Lowering catalyst loading, improving turnover numbers. |
| C-Alkylation | Mediate borrowing-hydrogen or hydrogen-autotransfer reactions. nih.gov | Expanding to a wider range of alcohol and amine substrates. |
| Dinitrogen Fixation | Facilitate the cleavage and functionalization of the N≡N triple bond. acs.orgunl.pt | Achieving catalytic turnover under ambient conditions. |
| Cross-Coupling | Activate carbon-halogen or carbon-hydrogen bonds. | Designing complexes with appropriate redox properties. |
Advanced Ligand Design for Tailored this compound Reactivity
The reactivity and stability of a metal complex are intrinsically linked to the electronic and steric properties of its supporting ligands. rsc.org Advanced ligand design is therefore a critical strategy for tailoring the performance of this compound complexes for specific applications.
N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful ligands in transition metal catalysis due to their strong σ-donating ability and steric tunability. unl.pt In this compound chemistry, NHC ligands have been shown to stabilize catalytic intermediates and enhance reactivity. nih.gov Future research will involve the synthesis and evaluation of this compound complexes bearing NHCs with diverse electronic and steric profiles. This includes:
Steric Modification: Adjusting the bulk of the substituents on the NHC ring can create a specific coordination environment around the molybdenum center, influencing substrate approach and selectivity. nih.gov
Electronic Tuning: Introducing electron-donating or electron-withdrawing groups on the NHC backbone can modulate the electron density at the metal center, thereby altering its catalytic activity. researchgate.net
Pincer Ligands: Pincer ligands are chelating agents that bind to a metal center through three donor atoms in a meridional fashion, conferring high thermal stability and well-defined geometry to the resulting complexes. wikipedia.orgrsc.org The design of non-symmetrical pincer ligands, where the donor arms are different, offers an additional layer of control over the catalyst's properties. rsc.org Unexplored avenues for this compound research include the synthesis of complexes with novel PCP, NCN, or PCN pincer frameworks. The strong trans-influence exerted by some pincer donors could facilitate reactions like CO₂ insertion or the activation of small molecules. uit.no
The systematic variation of ligand properties allows for the fine-tuning of the catalyst's performance, a concept central to modern catalyst design. rsc.org
Integration of this compound into Hybrid and Nanostructured Materials
Integrating molecular this compound species into larger material architectures is a promising strategy for creating functional hybrid and nanostructured materials with unique properties. diamond.ac.ukgoogle.com This approach can enhance stability, facilitate catalyst recovery, and create synergistic effects between the molecular component and the support material.
Hybrid Photocatalysts: Octahedral molybdenum iodide clusters, which contain the {Mo₆I₈}⁴⁺ core, exhibit interesting photoluminescence properties. researchgate.netresearchgate.net These clusters have been successfully supported on materials like graphene oxide and titania (TiO₂) to create hybrid photocatalysts. researchgate.netmdpi.com These materials show potential for applications such as:
Hydrogen Production: Molybdenum iodide clusters supported on graphene oxide have been shown to catalyze the photocatalytic evolution of hydrogen from water. researchgate.net
Pollutant Degradation: When combined with TiO₂, molybdenum iodide clusters can enhance the photocatalytic degradation of organic pollutants under UV and visible light. mdpi.comrsc.org
Future research could explore the covalent grafting of discrete this compound complexes onto semiconductor surfaces to create novel photosensitizers or co-catalysts for solar fuel production and environmental remediation. rsc.orgmdpi.com
This compound-based Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal nodes and organic linkers. kit.educam.ac.uk An unexplored area is the use of this compound complexes as either the metal node or as a functional component within the pores of a MOF. Such materials could exhibit size- and shape-selective catalysis or be used for gas storage and separation. The inherent flexibility of some MOFs, known as "breathing," could be exploited to modulate the catalytic activity of an embedded this compound species in response to external stimuli. diamond.ac.ukwikipedia.org
Functionalized Nanoparticles: this compound complexes could be anchored to the surface of nanoparticles (e.g., silica, gold, or magnetic nanoparticles) to create recoverable catalysts. google.comnih.gov This approach combines the homogeneous-like reactivity of the molecular catalyst with the practical advantages of a heterogeneous system.
Computational Design and Prediction of New this compound Systems
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of chemical systems. rsc.orgmdpi.com In the context of this compound research, computational methods offer a powerful approach to accelerate the discovery and development of new catalysts and materials.
Mechanism Elucidation and Reactivity Prediction: DFT calculations can provide detailed insights into reaction mechanisms, identify key intermediates and transition states, and quantify activation barriers. nih.govchemrxiv.org This understanding is crucial for the rational design of improved catalysts. For example, computational studies on molybdenum-mediated N₂ splitting have helped to propose reaction pathways and identify the electronic structures of key intermediates. acs.orgunl.pt Future work will involve applying these methods to screen potential this compound catalysts for a wide range of reactions, predicting their activity and selectivity before their synthesis is attempted in the lab. frontiersin.orgnih.gov
High-Throughput Screening and Machine Learning: The combination of DFT calculations with high-throughput screening and machine learning (ML) is revolutionizing materials and catalyst discovery. mdpi.comrsc.org An exciting future direction is the creation of large computational libraries of virtual this compound complexes with systematically varied ligands. By calculating key descriptors of catalytic activity (e.g., binding energies of intermediates), ML models can be trained to predict the performance of new, unsynthesized catalysts. researchgate.netanl.govchemrxiv.org This data-driven approach can dramatically accelerate the search for optimal catalyst structures, moving beyond intuition-based design. rsc.orgrsc.orgnih.gov
The development of computational frameworks for this compound systems will enable:
The rapid screening of vast chemical spaces for promising catalyst candidates. rsc.org
The identification of novel ligand architectures with desired electronic and steric properties.
The prediction of the properties of this compound-based hybrid materials.
These computational strategies, integrated with experimental validation, represent a paradigm shift in the way this compound chemistry can be explored, paving the way for the rational design of next-generation catalysts and functional materials. frontiersin.orgsimonsfoundation.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for diiodomolybdenum, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound is typically synthesized via direct reaction of molybdenum metal with iodine under controlled temperatures (150–250°C) in anhydrous conditions . Yield optimization requires monitoring iodine stoichiometry and reaction time. Purity is assessed using elemental analysis, X-ray diffraction (XRD) for crystallinity, and nuclear magnetic resonance (NMR) for ligand environments. For reproducibility, document inert-atmosphere protocols (e.g., Schlenk line) and post-synthetic purification steps (e.g., sublimation or recrystallization) .
| Synthetic Method | Temperature Range (°C) | Yield (%) | Purity Assessment Technique |
|---|---|---|---|
| Direct iodination | 150–250 | 60–75 | XRD, NMR, elemental analysis |
| Reductive iodination | 100–150 | 45–60 | ICP-MS, FTIR |
Q. Which spectroscopic techniques are most effective for characterizing this compound’s electronic and structural properties?
- Methodological Answer : UV-Vis spectroscopy identifies d-d transitions in the visible range (λ = 400–600 nm), while Raman spectroscopy resolves Mo-I vibrational modes (200–400 cm⁻¹) . X-ray photoelectron spectroscopy (XPS) quantifies oxidation states (Mo⁰ vs. Mo²⁺). For structural analysis, single-crystal XRD provides bond lengths and angles, while extended X-ray absorption fine structure (EXAFS) probes local coordination in amorphous samples .
Q. How does this compound’s solubility vary across solvents, and what implications does this have for experimental design?
- Methodological Answer : MoI₂ is sparingly soluble in polar aprotic solvents (e.g., THF, DMF) but insoluble in water due to hydrolysis. Solubility tests under inert atmospheres (via gravimetric analysis) guide solvent selection for catalytic or synthetic applications. For kinetic studies, use UV-Vis to monitor dissolution rates .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve contradictions in reported MoI₂ bond dissociation energies?
- Methodological Answer : Density functional theory (DFT) calculations with hybrid functionals (e.g., B3LYP) and relativistic pseudopotentials model Mo-I bonding. Compare computed bond energies with experimental calorimetric data to identify systematic biases (e.g., solvent effects or crystal packing). Use error analysis to reconcile discrepancies, as seen in studies where calculated values diverged by ±15 kJ/mol from empirical data .
Q. What mechanistic pathways explain this compound’s role in catalytic C–H activation, and how do ligand modifications alter reactivity?
- Methodological Answer : Mechanistic studies require kinetic isotope effects (KIE) and in situ spectroscopic monitoring (e.g., operando IR). Compare MoI₂’s activity with analogues (e.g., MoCl₂) to isolate electronic vs. steric effects. For ligand design, synthesize derivatives with tert-butyl or electron-withdrawing groups and assess turnover frequencies (TOF) in model reactions (e.g., methane dehydrogenation) .
Q. Why do conflicting reports exist regarding MoI₂’s stability under oxidative conditions, and how can experimental protocols standardize these findings?
- Methodological Answer : Contradictions arise from varying O₂ partial pressures and moisture levels. Design controlled thermogravimetric analysis (TGA) experiments with gas flow systems to isolate degradation pathways (e.g., MoI₂ → MoO₃ + I₂). Replicate studies across multiple labs using shared protocols (e.g., ASTM standards) to minimize variability .
Methodological Guidelines for Addressing Research Challenges
- Data Contradiction Analysis :
- Experimental Reproducibility :
- Adopt the Beilstein Journal’s standards: document synthetic procedures in triplicate, report yields as mean ± SD, and provide raw spectral data in supplementary files .
- Interdisciplinary Integration :
- Combine synthetic chemistry with computational modeling. For instance, validate DFT-predicted MoI₂ intermediates using time-resolved mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
